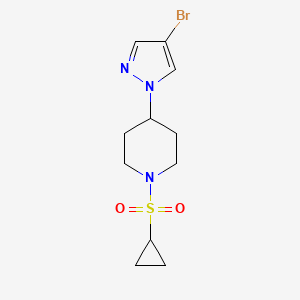
4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropane ring, and a sulfonyl piperidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The cyclopropanesulfonylpiperidine moiety can be introduced through a series of reactions involving the formation of a sulfonyl chloride intermediate, followed by nucleophilic substitution with piperidine. The final coupling of the bromopyrazole and cyclopropanesulfonylpiperidine fragments can be achieved using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学研究应用
4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopropanesulfonylpiperidine moiety.
1-Cyclopropanesulfonylpiperidine: Lacks the bromopyrazole ring but shares the sulfonyl piperidine structure.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy derivatives: Similar in having a heterocyclic ring with potential bioactivity.
Uniqueness
4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine is unique due to its combination of a bromopyrazole ring and a cyclopropanesulfonylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
属性
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-cyclopropylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2S/c12-9-7-13-15(8-9)10-3-5-14(6-4-10)18(16,17)11-1-2-11/h7-8,10-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCIEFZZZBSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide](/img/structure/B8131162.png)
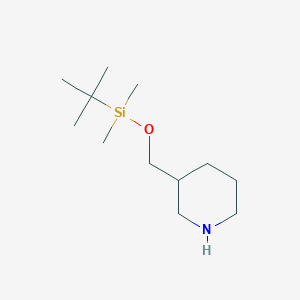
![[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester](/img/structure/B8131170.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B8131182.png)
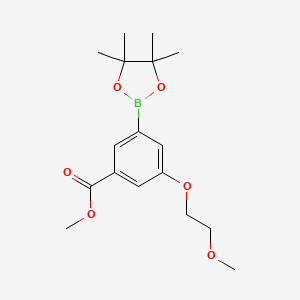
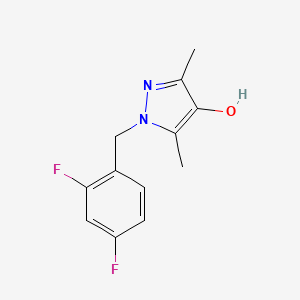
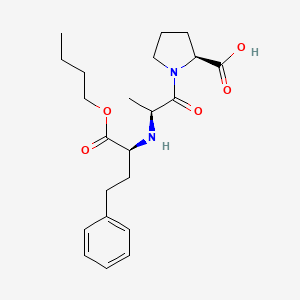
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide](/img/structure/B8131203.png)
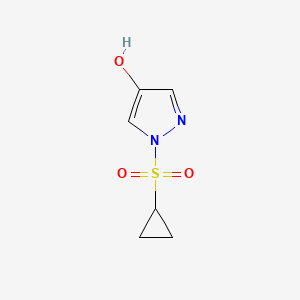
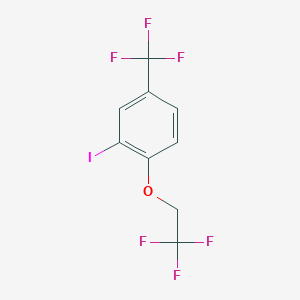
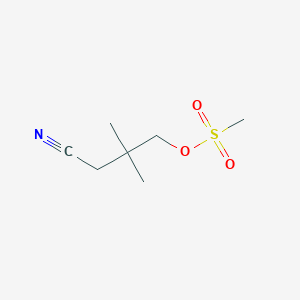
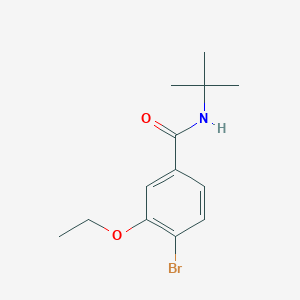
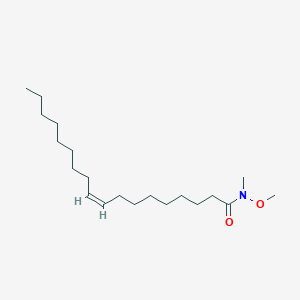
![2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8131239.png)
